Americium-241 nitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

50931-20-9 |

|---|---|

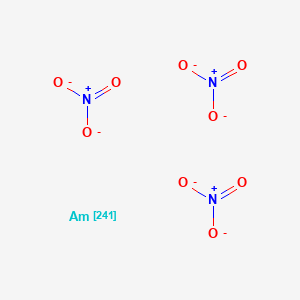

Molecular Formula |

AmN3O9-3 |

Molecular Weight |

427.07 g/mol |

IUPAC Name |

americium-241;trinitrate |

InChI |

InChI=1S/Am.3NO3/c;3*2-1(3)4/q;3*-1/i1-2;;; |

InChI Key |

NIYOQRBCYVLQML-LBCWAVLQSA-N |

Isomeric SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[241Am] |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Am] |

Origin of Product |

United States |

Significance of Americium 241 in Nuclear Science and Technology

Americium-241 (B77009) (²⁴¹Am) is a synthetic isotope of americium, first identified in 1944. britannica.com It is primarily produced through the beta decay of plutonium-241 (²⁴¹Pu), a component of spent nuclear fuel. wikipedia.orgtaylorandfrancis.com With a half-life of 432.2 years, ²⁴¹Am is a potent alpha emitter and also releases low-energy gamma rays. wikipedia.orgtaylorandfrancis.com These characteristics underpin its importance in several technological applications.

One of the most well-known uses of Americium-241 is in ionization-type smoke detectors. britannica.comlanl.govsamaterials.com The alpha particles emitted by a small quantity of ²⁴¹Am ionize the air within a chamber, creating a small electric current. Smoke particles entering the chamber disrupt this current, triggering an alarm. lanl.gov Beyond this common application, ²⁴¹Am serves as a portable source for gamma radiography and X-ray fluorescence spectroscopy, used in industrial gauging for thickness and density measurements. britannica.comwikipedia.org

In the realm of space exploration, Americium-241 is being explored as a potential fuel for radioisotope thermoelectric generators (RTGs). wikipedia.orguknnl.com RTGs convert the heat generated by radioactive decay into electricity and are crucial for powering spacecraft on long-duration missions. While plutonium-238 has traditionally been used, the longer half-life of ²⁴¹Am makes it a promising alternative for deep space exploration. wikipedia.orguknnl.com The European Space Agency is actively developing ²⁴¹Am-powered RTGs for future lunar missions. lanl.gov

Furthermore, the separation of Americium-241 from nuclear waste is a critical aspect of waste management strategies. lanl.govwikipedia.org Its removal reduces the long-term radiotoxicity and heat load of the waste, and the recovered ²⁴¹Am can then be utilized for the aforementioned applications, turning a waste product into a valuable resource. lanl.gov

Role of the Nitrate Ligand in Americium Chemistry

The nitrate (B79036) ion (NO₃⁻) plays a crucial role in the aqueous chemistry of americium, particularly in the context of nuclear fuel reprocessing and waste separation. In these processes, spent nuclear fuel is typically dissolved in nitric acid, making the interaction between americium ions and nitrate ligands a fundamental area of study. wikipedia.orgwikipedia.org

The coordination of nitrate ions to the americium center can be either in the inner sphere, where the nitrate is directly bonded to the metal ion, or in the outer sphere, where it is associated as an ion pair. scispace.com Research using techniques like Extended X-ray Absorption Fine Structure (EXAFS) has provided insights into the structure of these complexes in solution. nih.gov These studies reveal that in concentrated nitric acid, multiple nitrate ligands can coordinate to the americium ion. nih.gov

The formation of americium-nitrate complexes is central to solvent extraction processes like PUREX (Plutonium and Uranium Recovery by Extraction), which are used to separate actinides from fission products. e3s-conferences.org The distribution of americium between the aqueous nitric acid phase and an organic solvent phase containing an extractant is highly dependent on the nitrate concentration and the stability of the formed nitrate complexes. tandfonline.com Understanding these interactions allows for the optimization of separation schemes, such as the selective extraction of americium from lanthanides, a notoriously difficult separation due to their similar ionic radii and chemical properties. researchgate.net

Historical Trajectories and Current Status of Americium 241 Nitrate Research

Radiochemical Synthesis and Isotopic Transformation Pathways

The formation of Americium-241 is a direct consequence of nuclear processes occurring within nuclear reactors and the subsequent decay of specific plutonium isotopes. The two primary pathways for its synthesis are the beta decay of Plutonium-241 and neutron capture events followed by decay chains.

Beta Decay of Plutonium-241 Precursors

The most significant and direct production route of Americium-241 is through the beta decay of its parent isotope, Plutonium-241 (²⁴¹Pu). lanl.govwikipedia.orgwa.gov Plutonium-241 is itself a product of neutron capture by Plutonium-240 (²⁴⁰Pu) in a nuclear reactor. wa.gov With a half-life of approximately 14.3 to 14.4 years, Plutonium-241 undergoes beta decay, where a neutron in its nucleus is converted into a proton, emitting a beta particle (an electron) and an antineutrino. lanl.gov This process increases the atomic number by one, transforming the plutonium atom (atomic number 94) into an americium atom (atomic number 95), specifically Americium-241.

The transformation can be represented by the following nuclear equation:

²⁴¹₉₄Pu → ²⁴¹₉₅Am + β⁻

Due to the relatively short half-life of Plutonium-241, significant quantities of Americium-241 can accumulate in aged plutonium materials. lanl.govwikipedia.org For instance, in a stockpile of plutonium containing Plutonium-241, the amount of Americium-241 will steadily increase over time, reaching a maximum concentration after about 70 years. wikipedia.org This ingrowth of Americium-241 from aged plutonium constitutes a primary source for its extraction and purification. lanl.govosti.gov

Neutron Capture and Subsequent Decay Chains

The precursor to Americium-241, Plutonium-241, is formed within nuclear reactors through a series of neutron capture events. The process typically begins with Uranium-238 (²³⁸U), the most common isotope of uranium, which can capture a neutron to become Uranium-239 (²³⁹U). This is followed by two successive beta decays to produce Plutonium-239 (²³⁹Pu). Plutonium-239 can then capture a neutron to become Plutonium-240, which in turn captures another neutron to form Plutonium-241. wa.gov

The sequential neutron capture reactions leading to the formation of Plutonium-241 are summarized below:

²³⁹Pu + n → ²⁴⁰Pu

²⁴⁰Pu + n → ²⁴¹Pu

Once Plutonium-241 is formed, it undergoes beta decay to produce Americium-241 as described in the previous section. wa.gov The efficiency of this production route is dependent on the neutron flux and the neutron capture cross-sections of the involved plutonium isotopes. iaea.orgtandfonline.com

Conversion Processes to Aqueous Americium-241 Nitrate Solutions

To be utilized or further purified, Americium-241, which often exists in solid forms such as oxides or within metallic alloys, must be converted into a soluble form. This compound is a common and convenient aqueous form for subsequent processing.

Dissolution Methodologies from Diverse Source Materials

The initial step in producing this compound solution is the dissolution of the source material. The choice of dissolution method depends on the chemical form and matrix of the americium-containing material.

Aged plutonium, often in the form of plutonium dioxide (PuO₂) containing Americium-241, can be dissolved in nitric acid (HNO₃). osti.goviaea.org The dissolution of plutonium dioxide can be challenging and is often facilitated by the addition of a small amount of fluoride (B91410) ions. osti.gov Another effective method involves the use of electrogenerated silver(II) in nitric acid at room temperature to dissolve PuO₂. iaea.org For plutonium metal or alloys containing americium, direct dissolution in nitric acid is a more straightforward process. iaea.orgwikipedia.org

In cases where americium is present in a mixture with other materials, such as aluminum in aluminum-americium oxide composites, a multi-step process may be required. One approach involves dissolving the aluminum matrix with sodium hydroxide (B78521), leaving the insoluble americium oxide, which is then separated and dissolved in nitric acid. osti.gov

The general reaction for the dissolution of americium metal in nitric acid to form americium(III) nitrate is:

8 Am + 30 HNO₃ → 8 Am(NO₃)₃ + 3 N₂O + 15 H₂O wikipedia.org

For americium oxide, the reaction is:

Am₂O₃ + 6 HNO₃ → 2 Am(NO₃)₃ + 3 H₂O

These dissolution processes result in an aqueous solution containing this compound along with other dissolved actinides, fission products, and matrix elements.

Purification of Americium-241 from Concomitant Actinides and Fission Products

Following dissolution, the resulting this compound solution requires extensive purification to separate it from other radioactive and non-radioactive contaminants. Ion exchange chromatography is a primary and highly effective technique for this purpose.

Ion exchange chromatography separates ions based on their differing affinities for a solid ion exchange resin. Both anion and cation exchange methods are employed in the purification of Americium-241.

Anion Exchange Chromatography: This technique is particularly effective for separating plutonium from americium. In a nitric acid medium (typically 6.5-7.5 M), plutonium(IV) forms anionic nitrate complexes that are strongly absorbed by anion exchange resins, such as Dowex 1. tandfonline.comiaea.org Americium, which primarily exists in the +3 oxidation state, does not form strong anionic complexes under these conditions and passes through the column. akjournals.com This allows for the bulk removal of plutonium from the americium-containing solution.

Cation Exchange Chromatography: After the initial separation from plutonium, cation exchange chromatography is used to separate americium from lanthanide fission products and other trivalent actinides. tandfonline.comosti.gov The americium-containing solution is typically diluted to a lower nitric acid concentration (e.g., 0.75-1.0 M) before being loaded onto a cation exchange resin, such as Dowex 50W. tandfonline.comiaea.org The separation of americium from lanthanides, which have very similar chemical properties, is a significant challenge. d-nb.infopitt.edu This separation is often achieved by using specific eluting agents, such as buffered chelating agents like diethylenetriaminepentaacetic acid (DTPA), which form complexes with the trivalent ions with slightly different stabilities, allowing for their chromatographic separation. osti.gov The use of ammonium (B1175870) thiocyanate (B1210189) as an eluent with TEVA resin has also been shown to effectively separate americium from lanthanides. d-nb.info

The combination of these ion exchange steps, and potentially other techniques like solvent extraction, allows for the production of highly purified this compound solution. akjournals.comresearchgate.net

Liquid-Liquid Solvent Extraction Systems

Liquid-liquid solvent extraction is a prominent technique for separating americium from other elements, often in nitric acid solutions. mdpi.com The TRUEX (TRansuranium EXtraction) process is a well-studied example, utilizing a solvent composed of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) and tributyl phosphate (B84403) (TBP) in a diluent like n-dodecane or carbon tetrachloride. unt.eduscispace.com This process is effective for extracting trivalent actinides, including americium, from acidic nuclear waste streams. unt.eduiaea.org

The efficiency of these systems is dependent on the composition of both the organic and aqueous phases. For instance, the concentration of the CMPO extractant significantly impacts the extraction and stripping of americium. unt.edu While higher CMPO concentrations can enhance extraction, they may hinder the subsequent stripping of americium from the organic phase. unt.edu Researchers have also investigated various other extractants and solvent systems. Diglycolamides, such as N,N,N′,N′-tetraoctyl diglycolamide (TODGA), have shown high efficiency for actinide extraction. nih.govresearchgate.net The choice of diluent is also crucial, as it can affect ligand solubility and prevent the formation of a third phase, with mixtures like isodecanol (B128192) and n-dodecane being used to optimize performance. utwente.nl

The table below summarizes key liquid-liquid extraction systems used for americium separation in nitrate media.

| Process/System | Extractant | Diluent | Key Features |

| TRUEX | Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) with Tributyl Phosphate (TBP) | Carbon Tetrachloride or n-Dodecane | Effective for removing transuranic elements from acidic waste. unt.eduscispace.com |

| TODGA-based | N,N,N′,N′-tetraoctyl diglycolamide (TODGA) | n-Dodecane, often with a phase modifier like DHOA | High extraction efficiency for Am(III); can form a third phase. nih.gove3s-conferences.org |

| Ionic Liquid System | N,N,N′,N′-tetra(ethylhexyl)diglycolamide (T2EHDGA) | Trioctylmethylammonium nitrate ([N1888][NO3]) | A completely incinerable system; shows superior extraction compared to CMPO in this diluent. researchgate.net |

| HHNTA/HBNTA | Hexa-n-hexylnitrilotriacetamide (HHNTA) / Hexa-n-butylnitrilotriacetamide (HBNTA) | 20% Isodecanol in n-Dodecane | HHNTA shows better extraction than HBNTA; used to avoid third phase formation. utwente.nl |

Extraction Chromatography Techniques and Resin Applications

Extraction chromatography (EC) combines the selectivity of liquid-liquid extraction with the convenience of a chromatographic column setup. This technique utilizes inert solid supports coated with a selective extractant. Several commercially available EC resins are widely used for the separation of Americium-241 from nitrate solutions. researchgate.net

Resins like TRU Resin, which contains CMPO and TBP, and DGA Resin, coated with a diglycolamide extractant, are effective for the uptake of Am(III). researchgate.nettriskem-international.com UTEVA Resin, containing diamyl, amylphosphonate (DAAP), is primarily used for tetravalent and hexavalent actinides and does not retain Am(III) from nitric acid solutions, allowing for its separation from elements like uranium and plutonium. eichrom.com The performance of these resins is highly dependent on the nitric acid concentration of the sample solution. eichrom.com For example, TRU and DGA resins show strong retention of Am(III) at high nitric acid concentrations.

The table below details some of the key extraction chromatography resins used for americium separation.

| Resin Name | Extractant | Primary Application for Americium |

| TRU Resin | Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) & Tributyl Phosphate (TBP) | Extraction and separation of Am(III) and other transuranic elements. triskem-international.com |

| UTEVA Resin | Diamyl, amylphosphonate (DAAP) | Separation of uranium and other actinides from americium, as Am(III) is not retained. eichrom.com |

| DGA Resin | N,N,N',N'-tetra-n-octyldiglycolamide | Strong retention of Am(III) for separation from various matrices. researchgate.netlu.se |

| TEVA Resin | Aliquat 336 (a quaternary ammonium salt) | Used in sequential separations, often in combination with other resins like UTEVA, to separate plutonium from americium. osti.gov |

Co-precipitation Methodologies for Selective Separation

Co-precipitation is a robust method for pre-concentrating americium from large volume samples or for separating it from interfering matrix components. mdpi.com In this technique, americium is incorporated into the crystal lattice of a carrier precipitate. Several compounds have been successfully used for the co-precipitation of americium from nitrate solutions.

Lanthanum fluoride (LaF₃) and iron hydroxide (Fe(OH)₃) are commonly employed carriers. mdpi.comakjournals.com Fluoride co-precipitation methods are noted for their high selectivity for actinides and lanthanides. mdpi.com Other methods include co-precipitation with bismuth phosphate, calcium oxalate (B1200264), and thorium oxalate. researchgate.netakjournals.comtandfonline.com The choice of precipitating agent and the conditions, such as pH and the presence of other ions, are critical for achieving quantitative recovery of americium. akjournals.com For instance, co-precipitation with iron hydroxide using ammonia (B1221849) is effective for recovering americium from solutions containing high concentrations of calcium ions. akjournals.com

| Carrier Precipitate | Precipitating Agent(s) | Typical Application Environment |

| Lanthanum Fluoride (LaF₃) | Hydrofluoric Acid (HF) | Acidic nitrate solutions for selective actinide/lanthanide recovery. mdpi.comakjournals.com |

| Iron Hydroxide (Fe(OH)₃) | Ammonium Hydroxide or Sodium Hydroxide | Used for pre-concentration and separation from interfering matrices, effective in the presence of calcium. mdpi.comakjournals.com |

| Bismuth Phosphate (BiPO₄) | Phosphate ions | Acidic nitrate solutions, often as an initial separation step. akjournals.comtandfonline.com |

| Calcium Oxalate (CaC₂O₄) | Oxalic Acid | Often used as an initial purification step from dissolved solid samples. nih.gov |

| Thorium Oxalate (Th(C₂O₄)₂) | Oxalic Acid | Investigated for treating acidic aqueous waste containing americium. researchgate.net |

Development of Combined and Hyphenated Separation Procedures

To enhance separation efficiency and handle complex sample matrices, researchers often combine different separation techniques. mdpi.comresearchgate.net These hyphenated procedures leverage the different selectivities of various methods to achieve a higher degree of purification for Americium-241. mdpi.comresearchgate.net

A common approach is to couple different extraction chromatography resins sequentially. mdpi.comresearchgate.net For example, a UTEVA resin column can be used first to remove uranium and plutonium, followed by a TRU or DGA resin column to capture americium from the effluent. osti.goveichrom.com This strategy allows for the sequential determination of multiple actinides from a single sample. mdpi.com

Another powerful combination involves linking solvent extraction with extraction chromatography. researchgate.net For instance, a bulk separation of major impurities like uranium could be performed using liquid-liquid extraction with 30% TBP, followed by a more refined separation of americium from remaining contaminants using a CMPO-based extraction chromatography column. researchgate.net Co-precipitation is also frequently used as an initial pre-concentration and purification step before column chromatography. nih.govresearchgate.net These integrated schemes are essential for reducing analytical time and improving sample throughput, particularly in environmental monitoring and nuclear forensics. mdpi.comdtu.dknih.gov

Influence of Nitric Acid Concentration on Separation Efficiency

The concentration of nitric acid (HNO₃) in the aqueous phase is a critical parameter that profoundly influences the efficiency of americium separation in both solvent extraction and extraction chromatography systems. unt.edueichrom.comoecd-nea.org The distribution ratio (D), which quantifies the uptake of an element, is often highly dependent on the molarity of HNO₃.

In systems using neutral extractants like CMPO (in TRUEX and TRU Resin) or TODGA, the extraction of Am(III) generally increases with increasing nitric acid concentration. triskem-international.comresearchgate.net This is due to the "salting-out" effect and the formation of extractable americium-nitrate complexes. eichrom.com Conversely, stripping americium from the loaded organic phase or resin is typically achieved by using dilute nitric acid solutions. e3s-conferences.orgresearchgate.net

However, the relationship is not always linear and can be complex. For some extractants, the distribution ratio may peak at a certain acidity and then decrease. researchgate.net The specific behavior depends on the extractant, the diluent, and the other ions present in the solution. For UTEVA resin, Am(III) shows negligible retention across all nitric acid concentrations, which is a key principle in its use for separating other actinides from americium. eichrom.com Careful control of the nitric acid concentration is therefore essential for optimizing the selective extraction and stripping of americium. acs.orgrsc.org

The following table illustrates the general effect of nitric acid concentration on the distribution ratio (DAm) of Am(III) for different separation systems.

| Separation System/Resin | Effect of Increasing HNO₃ Concentration on DAm | Reason/Mechanism |

| TRUEX / TRU Resin (CMPO-based) | Increases | Enhanced formation of extractable Am(NO₃)₃·(CMPO)ₓ complexes. triskem-international.comoecd-nea.org |

| DGA Resin (TODGA-based) | Increases | Strong complexation between Am(III) and the diglycolamide extractant is favored at high nitrate concentrations. acs.org |

| UTEVA Resin (DAAP-based) | Remains very low / No retention | The DAAP extractant does not effectively complex with Am(III) in nitrate media. eichrom.com |

| Stripping Operations | Decreases | Shifting the equilibrium to favor the release of Am(III) back into the aqueous phase at low acidity. researchgate.net |

Control and Stabilization of Americium Oxidation States in Nitrate Media

Americium can exist in several oxidation states, primarily +3, +5, and +6 in acidic solutions. core.ac.ukmobt3ath.com The trivalent state, Am(III), is the most stable in nitrate media. The higher oxidation states, Am(V) as AmO₂⁺ and Am(VI) as AmO₂²⁺, are powerful oxidizing agents and can be unstable. core.ac.uk Controlling the oxidation state is crucial for certain separation schemes, as different oxidation states exhibit vastly different chemical behaviors. For example, Am(V) is significantly less extractable by the TRUEX solvent compared to Am(III), offering a potential pathway for separating americium from trivalent lanthanides. tandfonline.com

Spectrophotometric Characterization of Americium Oxidation States

UV-Visible spectrophotometry is a primary tool for identifying and quantifying the different oxidation states of americium in solution. core.ac.ukinl.gov Each oxidation state possesses a unique absorption spectrum with characteristic peaks, primarily arising from f-f electronic transitions. acs.orgosti.gov

In nitric acid media, Am(III) exhibits its most prominent absorption peak at approximately 503 nm, with another significant peak around 813 nm. inl.govresearchgate.net Am(V) is characterized by absorption bands at roughly 513 nm and 718 nm, while Am(VI) shows key peaks at approximately 666 nm and 996-999 nm. inl.govacs.org By monitoring the changes in the absorbance at these specific wavelengths, the concentration of each species can be determined using the Beer-Lambert law. inl.gov This allows for the study of oxidation-reduction kinetics and the stability of the various americium ions in nitrate solutions. inl.gov

The table below lists the characteristic UV-Vis absorption peaks for americium oxidation states in nitrate media.

| Oxidation State | Ion Form | Characteristic Absorption Peaks (nm) | Molar Absorptivity (ε) in M⁻¹cm⁻¹ |

| Am(III) | Am³⁺ | ~503, ~813 | ε₅₀₃ ≈ 430 in 6M HNO₃ acs.orgfigshare.com |

| Am(V) | AmO₂⁺ | ~513, ~718 | Noted but values vary with conditions. inl.gov |

| Am(VI) | AmO₂²⁺ | ~666, ~996-999 | ε₆₆₆ ≈ 24.6 in 0.1M HNO₃; ε₉₉₆ ≈ 83.3 in 1M HClO₄ core.ac.ukacs.org |

Mechanisms of Photooxidation of Americium(III) in Nitric Acid Solutions

The oxidation of trivalent americium (Am(III)) in nitric acid solutions can be induced through photochemical processes, offering a non-reagent-based method to alter its valence state. Research has identified two primary mechanisms for this photooxidation: broad-spectrum photolysis and resonance-enhanced multiphoton oxidation. The final oxidation state of americium and the efficiency of the process are highly dependent on the specific photochemical method employed and the solution conditions.

Photolysis with UV Irradiation

Studies have demonstrated that Am(III) can be oxidized in dilute nitric acid solutions by irradiation with ultraviolet (UV) light. researchgate.net Using a deuterium (B1214612) lamp, which provides UV light at wavelengths below 170 nm, Am(III) can be oxidized to its hexavalent state, Am(VI). researchgate.net However, for this photooxidation to be effective, its rate must surpass the rate of autoreduction. researchgate.net Autoreduction is a process where americium is reduced by radicals and ions generated in the solution from its own alpha particle emissions. researchgate.netacs.org

The efficiency of this process is influenced by several factors. The rate of oxidation decreases as the concentration of nitric acid increases. researchgate.net Conversely, elevated temperatures have been shown to increase the oxidation rate. acs.org In a 0.1 N nitric acid solution at a temperature of 65°C, an oxidation rate of approximately 5% per hour has been observed. researchgate.netacs.org To enhance the process, ozone can be used in conjunction with photolysis. researchgate.net While ozone itself does not readily oxidize Am(III) in acidic media, it effectively oxidizes the intermediate pentavalent americium (Am(V)) to Am(VI), thereby helping to stabilize the final hexavalent product. researchgate.net

| Parameter | Effect on Oxidation Rate | Source |

|---|---|---|

| Increasing Nitric Acid Concentration | Decrease | researchgate.net |

| Increasing Temperature | Increase | acs.org |

Resonance-Enhanced Multiphoton Oxidation

A more specific mechanism involves the use of a pulsed laser tuned to a distinct f-f electron transition of the Am(III) ion, such as the absorption band at 503 nm. nih.govjaea.go.jp This technique initiates a resonance-enhanced multiphoton process that oxidizes Am(III) to pentavalent americium, Am(V)O₂⁺. nih.gov Spectrophotometric analysis confirms the formation of Am(V) and shows no evidence of Am(VI) production through this pathway. researchgate.net

A critical finding in this mechanism is the essential role of nitrate complexation. nih.govresearchgate.net The photooxidation does not proceed from the free, hydrated americium ion, Am³⁺(aq), but rather from an americium-nitrate complex. nih.gov Detailed kinetic studies have revealed that the one-nitrate complex, Am(III)NO₃²⁺, is the key species for the photochemical reaction. nih.gov The photooxidation rate constant for Am(III)NO₃²⁺ is three orders of magnitude greater than that for the free Am(III) ion. nih.gov This indicates that the coordination of a nitrate ion to the americium center is a prerequisite for the efficient multiphoton oxidation process. nih.gov

Interestingly, the formation of a two-nitrate complex, Am(III)(NO₃)₂⁺, does not further enhance the reaction. nih.gov In fact, its photooxidation rate constant is smaller than that of the one-nitrate complex. nih.gov The underlying mechanism is a resonance-enhanced multiphoton absorption that facilitates a charge transfer from the americium metal center to the coordinated nitrate ligand(s), resulting in the formation of Am(V). nih.gov

| Americium Species | Relative Rate Constant (kₓ/k₁) | Significance | Source |

|---|---|---|---|

| Free Am³⁺ (hydrated) | 0.0040 ± 0.0003 | Very low oxidation rate. | nih.gov |

| Am(III)NO₃²⁺ (one-nitrate complex) | 1 (Reference) | Required species for efficient photooxidation. | nih.gov |

| Am(III)(NO₃)₂⁺ (two-nitrate complex) | 0.44 ± 0.07 | Less efficient than the one-nitrate complex. | nih.gov |

Thermodynamics of Americium(III)-Nitrate Complexation

The formation of americium(III)-nitrate complexes is a reversible equilibrium process that is sensitive to the conditions of the aqueous solution, such as temperature and the concentration of other ions.

The primary complex formed in dilute to moderately concentrated nitrate solutions is the mononitrato-americium(III) species, AmNO₃²⁺. rsc.orgresearchgate.netnih.gov The stability constant (β₁) for this complex describes the equilibrium:

Am³⁺ + NO₃⁻ ⇌ AmNO₃²⁺

Spectrophotometric studies have been employed to identify the 1:1 complex, AmNO₃²⁺, and to calculate its stability constants. rsc.orgnih.gov The stability constant is a measure of the strength of the interaction between the americium ion and the nitrate ligand. wikipedia.orglibretexts.org A higher stability constant indicates a greater tendency for the complex to form. chemguide.co.ukscispace.com In solutions with increasing electrolyte concentration (from 0.5 to 3.0 mol L⁻¹), the calculated stability constants (logβ₁) for the Am(NO₃)²⁺ complex have been observed to decrease. osti.gov

The equilibrium of americium(III)-nitrate complexation is notably dependent on temperature. Studies conducted over a temperature range of 10 to 85 °C have shown that temperature significantly influences the absorption spectra and, consequently, the stability of the AmNO₃²⁺ complex. rsc.orgresearchgate.netnih.gov

By applying the van't Hoff relationship, which describes the change in the equilibrium constant with temperature, thermodynamic parameters such as the enthalpy (ΔrH°m) and entropy (ΔrS°m) of complexation can be determined. researchgate.net For the formation of AmNO₃²⁺ at infinite dilution, the reaction has been found to be endothermic (positive enthalpy change) and is driven by a positive entropy change. rsc.org This indicates that the process absorbs heat and results in a more disordered system, which is consistent with the release of structured water molecules from the ion's hydration sphere upon ligand binding. researchgate.net

Table 1: Thermodynamic Data for AmNO₃²⁺ Complexation at Infinite Ionic Strength

| Parameter | Value | Units |

| Enthalpy (ΔrH°m) | 13.9 ± 1.1 | kJ·mol⁻¹ |

| Entropy (ΔrS°m) | 55.4 ± 3.6 | J·mol⁻¹·K⁻¹ |

Source: Data derived from spectrophotometric studies at variable temperatures. rsc.org

The stability of americium-nitrate complexes is also affected by the ionic strength of the solution, which is a measure of the total concentration of ions. nih.gov To accurately determine thermodynamic stability constants, experimental data obtained at various ionic strengths must be extrapolated to the standard state of infinite dilution (I = 0). researchgate.net

The Specific Ion Interaction Theory (SIT) is a widely used model for these extrapolations. rsc.orgresearchgate.netnih.govresearchgate.net SIT provides a framework to correct for the effects of ionic strength by considering specific short-range interactions between ions in the solution. researchgate.net This approach has been successfully applied to data from Am(III)-nitrate complexation studies to calculate the stability constants at infinite dilution, as presented in the thermodynamic data above. rsc.orgnih.govresearchgate.net

Spectroscopic Investigations of Americium-Nitrate Species

Spectroscopy is a powerful tool for probing the formation of complexes and understanding their coordination environment directly in solution.

The trivalent americium ion has characteristic absorption bands in the UV-Vis-NIR region of the electromagnetic spectrum, which arise from f-f electronic transitions. researchgate.net The most prominent absorption peak for Am(III) is found at approximately 503 nm, corresponding to the ⁷F₀ → ⁵L₆' transition. rsc.orgresearchgate.netosti.gov Another significant band is located in the near-infrared region around 813 nm (⁷F₀ → ⁷F₆'). rsc.orgnih.govosti.gov

The position and, more notably, the intensity of these absorption bands are sensitive to changes in the coordination environment of the Am³⁺ ion. researchgate.netosti.gov When nitrate ions replace water molecules in the inner coordination sphere of the americium ion, it causes distinct changes in the absorption spectrum. researchgate.net Spectrophotometric titrations, where the concentration of nitrate is systematically varied, show a measurable increase in absorbance at specific wavelengths, which allows for the quantification of complex formation and the calculation of stability constants. rsc.orgnih.gov Studies have investigated these spectral changes across a wide range of nitric acid concentrations, from 0.1 to 6.0 mol L⁻¹, to map the effects of both nitrate coordination and increasing electrolyte content on the Am(III) absorption features. osti.gov

Vibrational spectroscopies, such as Infrared (IR) and Raman spectroscopy, provide direct information about the bonding and structure of molecules by probing their vibrational frequencies. In the context of americium-nitrate complexation, these techniques can be used to distinguish between different modes of nitrate coordination (e.g., monodentate, bidentate). cdnsciencepub.comcapes.gov.br

The nitrate ion (NO₃⁻) has several characteristic vibrational modes. Changes in the symmetry of the nitrate ion upon coordination to a metal center lead to shifts in the frequencies of these modes and the appearance of new bands that are forbidden in the spectrum of the free ion. rsc.orgresearchgate.net For instance, the number and energy of combination bands in the 1700–1800 cm⁻¹ region of the IR spectrum can serve as a diagnostic tool to determine how the nitrate ligand is bound to the metal ion. cdnsciencepub.com Analysis of the antisymmetric O–N–O stretching mode can also reveal the strength of the metal-nitrate interaction. rsc.org While detailed vibrational spectroscopic data specifically for aqueous Am(III)-nitrate complexes are specialized, the principles established from studies of other metal-nitrate systems are directly applicable to understanding the coordination in these species. capes.gov.brrsc.org

Advanced Analytical Methodologies for Americium 241 Nitrate in Complex Matrices

Radiometric Detection and Quantification Techniques

Radiometric techniques are foundational in the analysis of Americium-241 (B77009) nitrate (B79036), directly measuring the radiation emitted from the decay of Am-241. These methods are well-established and offer high sensitivity for radionuclide-specific measurements.

Alpha spectrometry is a principal technique for the isotopic analysis of americium, enabling the differentiation between Am-241 and other isotopes like Americium-243 (Am-243). nih.govnih.gov This distinction is crucial as Am-243 is often used as a tracer to determine the chemical yield of Am-241 during sample preparation and analysis. nih.govepa.gov The method is predicated on the principle that different alpha-emitting isotopes release alpha particles with distinct, characteristic energies. nih.gov For instance, Am-241 primarily emits alpha particles with energies of 5.486 MeV (85.2% abundance) and 5.443 MeV (12.8% abundance), while Am-243 emits alpha particles at 5.277 MeV (88% abundance) and 5.486 MeV (10.6% abundance). nih.gov

The successful application of alpha spectrometry for Am-241 nitrate analysis necessitates meticulous sample preparation to create a thin, uniform source, which minimizes self-absorption of the alpha particles. nih.gov This typically involves chemical separation and purification of americium from the sample matrix, followed by techniques like electrodeposition or microprecipitation to prepare the measurement source. nih.govepa.gov

A significant challenge in alpha spectrometry is the potential for spectral interference. The presence of other alpha-emitting radionuclides with similar energy emissions can lead to overlapping peaks in the spectrum. For example, the alpha peaks of Am-241 can be partially obscured by those of other americium and curium isotopes if not adequately separated. nih.gov Therefore, robust radiochemical separation procedures are essential to isolate americium from interfering elements. nih.gov

| Isotope | Alpha Energy (MeV) | Abundance (%) |

|---|---|---|

| Americium-241 (Am-241) | 5.486 | 85.2 |

| 5.443 | 12.8 | |

| Americium-243 (Am-243) | 5.277 | 88 |

| 5.486 | 10.6 |

Gamma spectrometry is a powerful non-destructive technique for measuring the activity concentration of Americium-241. It relies on the detection of the characteristic gamma rays emitted during the radioactive decay of Am-241. nih.govnih.gov Specifically, Am-241 decays to Neptunium-237, emitting a prominent gamma-ray at 59.5 keV with an abundance of 35.9%. nih.govgammaspectacular.com This distinct energy peak allows for the identification and quantification of Am-241 in a sample. gammaspectacular.com

One of the primary advantages of gamma spectrometry is that it is less affected by the sample matrix compared to alpha spectrometry. nih.gov The higher penetrating power of gamma rays reduces the effects of self-absorption, allowing for the analysis of larger, bulk samples with minimal preparation. nih.govresearchgate.net This makes it a suitable method for rapid screening of samples, especially in emergency situations or for analyzing contaminated soils and building materials. nih.govresearchgate.net

High-purity germanium (HPGe) detectors are commonly used for Am-241 analysis due to their excellent energy resolution, which allows for the clear separation of the 59.5 keV peak from other gamma emissions in the spectrum. nih.gov The achievable detection limits depend on the detector efficiency, background radiation, and counting time. For soil samples, detection limits of 0.5 to 1 Bq/kg can be achieved. researchgate.net

| Parameter | Value |

|---|---|

| Gamma Energy | 59.5 keV |

| Emission Abundance | 35.9% |

| Typical Detector | High-Purity Germanium (HPGe) |

| Achievable Detection Limit (Soil) | 0.5 - 1 Bq/kg |

Liquid scintillation counting (LSC) is another versatile radiometric technique for the quantification of Americium-241. uwm.edu This method involves mixing the sample containing Am-241 nitrate with a liquid scintillation cocktail. The alpha particles emitted by the Am-241 interact with the scintillator molecules, producing photons of light which are then detected by photomultiplier tubes. uwm.edu

A key advantage of LSC for alpha emitters like Am-241 is its high counting efficiency, which can approach 100%. uwm.edu The sample preparation is also relatively straightforward, making it suitable for rapid analysis. uwm.edunih.gov LSC has been successfully applied in the development of emergency bioassay methods for determining Am-241 in urine samples, with a fast sample turnaround time of less than one hour. nih.gov

Modern liquid scintillation counters can also perform alpha-beta discrimination, which helps to reduce the background and improve the sensitivity of the measurement. dtu.dk However, a phenomenon known as "quench" can interfere with the analysis by reducing the light output. nrc.gov Quench can be caused by chemical impurities or color in the sample and must be corrected for to ensure accurate quantification. nrc.gov

| Parameter | Value |

|---|---|

| Minimum Detectable Activity (MDA) | 0.02 Bq |

| Measurement Accuracy (Relative Bias) | -3.4% |

| Repeatability (Relative Precision) | 8.9% |

| Sample Turnaround Time | < 1 hour |

Mass Spectrometric Approaches for Ultra-Trace Analysis

Mass spectrometry offers an alternative to radiometric methods, measuring the mass-to-charge ratio of ions to determine the isotopic composition and concentration of Americium-241. These techniques are known for their high sensitivity and precision, making them ideal for ultra-trace analysis. nih.govnih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for the determination of Am-241 at ultra-trace levels. nih.govresearchgate.net In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the americium. The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio.

A significant challenge in the analysis of Am-241 by ICP-MS is the presence of isobaric and polyatomic interferences. researchgate.net Isobaric interference can occur from Plutonium-241 (Pu-241), which has the same nominal mass as Am-241. researchgate.net Polyatomic interferences can also be formed in the plasma from the sample matrix. To overcome these challenges, high-resolution ICP-MS (HR-ICP-MS) or triple-quadrupole ICP-MS (ICP-MS/MS) can be employed. These advanced instruments provide enhanced resolution and interference removal capabilities.

ICP-MS has been successfully used for the analysis of Am-241 in various environmental samples, with detection limits comparable to or better than those of alpha spectrometry. researchgate.netrsc.org The technique's speed and sensitivity make it a valuable tool for environmental monitoring and nuclear safeguards. researchgate.netnih.gov

| Technique | Sensitivity | Sample Preparation | Sample Turnaround |

|---|---|---|---|

| ICP-MS | Best | Moderate | Fastest |

| Liquid Scintillation Counting (LSC) | Good | Minimal | Fast |

| Gamma Spectrometry (GS) | Good | Minimal to None | Fast |

Thermal Ionization Mass Spectrometry (TIMS) is a highly precise and accurate technique for the determination of americium isotope ratios. nih.gov In TIMS, the sample is deposited onto a metal filament, which is then heated to a high temperature, causing the sample to ionize. The resulting ions are accelerated into a mass analyzer, where they are separated by mass.

TIMS is considered a reference technique for isotopic analysis due to its high precision and accuracy. nih.gov It has been utilized for the age-dating of nuclear materials by measuring the Pu-241/Am-241 ratio. inmm.org The technique has also been developed for highly reproducible americium isotopic ratio and assay measurements, with gravimetric mixtures of Am-241 and Am-243 being prepared for calibration. ornl.gov

Due to the need for extensive sample purification to remove interfering elements and the complexity of the instrumentation, TIMS is a more time-consuming and less routine method compared to ICP-MS. nih.govinmm.org However, for applications requiring the highest level of precision in isotopic ratio measurements, TIMS remains an invaluable tool. nih.govornl.gov

Accelerator Mass Spectrometry (AMS) for Environmental Applications

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique for measuring long-lived radionuclides like Americium-241 at ultra-trace levels in environmental samples. mdpi.com Unlike conventional mass spectrometry, AMS utilizes a particle accelerator to accelerate ions to high energies, effectively eliminating molecular interferences that can obscure results. mdpi.com This allows for the largely background-free measurement of actinides. iaea.org

Recent advancements at facilities like the Vienna Environmental Research Accelerator (VERA) have significantly improved the detection efficiency for actinides, enabling the analysis of Am-241 at levels below 10-3 parts per quadrillion (ppq). iaea.org This enhanced sensitivity allows for the analysis of all major long-lived actinides, including Am-241, from a single, small-volume environmental sample, such as 10 liters of ocean water. univie.ac.atfrontiersin.org AMS provides a powerful tool for studying the persistence and environmental transport of anthropogenic radionuclides. mdpi.com The technique's ability to measure isotopic ratios, such as 241Am/243Am, is also critical for method validation and tracer studies. mdpi.com

| Technique | Principle | Key Advantage for Am-241 Analysis | Reported Sensitivity |

|---|---|---|---|

| Accelerator Mass Spectrometry (AMS) | Accelerates ions to high energies to remove molecular interferences. | Extremely high sensitivity and elimination of isobaric interferences. mdpi.com | Below 10-3 ppq iaea.org |

| Alpha Spectrometry | Measures the energy of alpha particles emitted during radioactive decay. | Direct measurement of alpha-emitting isotopes. | ~0.2-0.4 mBq/sample mdpi.com |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Ionizes the sample with plasma and separates ions by mass-to-charge ratio. | Faster analysis time compared to alpha spectrometry. researchgate.net | 0.32 fg/g (0.041 mBq/g) for sediment researchgate.net |

Atmospheric Pressure Interface Time-of-Flight Mass Spectrometry (APi-TOF) for Ion Mobility and Composition

Atmospheric Pressure Interface Time-of-Flight Mass Spectrometry (APi-TOF) is a powerful tool for the real-time chemical characterization of ions and molecular clusters at atmospheric pressure. climatechange2021.orgpsi.ch The instrument samples air or gas through a critical orifice into a series of ion guides, where the pressure is progressively reduced before the ions enter the high-vacuum time-of-flight mass analyzer. psi.chfz-juelich.de This setup allows for the sensitive detection of trace compounds and the study of ion-molecule interactions. psi.chfz-juelich.de

The APi-TOF is capable of measuring a broad mass-to-charge ratio range, up to approximately 3000 Da, with high resolving power (3000-4000). fz-juelich.de Recent developments have pushed this resolving power up to 40,000. climatechange2021.org While direct applications to Americium-241 nitrate are not extensively documented in the provided literature, the technique's ability to analyze the composition and mobility of ions and clusters is highly relevant. climatechange2021.org It could be employed to study the formation and stability of americium-containing complexes in the gas phase or in aerosols, which is important for understanding its environmental transport and behavior. The coupling of an APi-TOF with a Differential Mobility Analyzer (DMA) allows for two-dimensional measurements of ion mobility and mass-to-charge ratio, providing detailed insights into the physicochemical characteristics of clusters. climatechange2021.org

Sample Preparation and Source Optimization for Measurement

Effective sample preparation is a critical prerequisite for the accurate measurement of Americium-241. The goal is to isolate americium from the complex sample matrix and prepare a source that is suitable for the chosen analytical instrument, minimizing interferences and maximizing measurement efficiency.

Advanced Chemical Separation Strategies for Environmental and Process Samples

A variety of chemical separation techniques are employed to isolate and purify Americium-241 from diverse and often complex matrices like soil, sediment, and water. iaea.orgnih.gov These strategies are essential to remove interfering elements, particularly lanthanides, which have chemical properties similar to americium. nih.gov

Commonly used methods include:

Co-precipitation: This technique is often used as a pre-concentration step to separate americium from large volume water samples. nih.gov Reagents such as lanthanide hydroxides, manganese dioxide, and iron hydroxides are used to carry the americium out of solution. nih.gov

Ion-Exchange and Extraction Chromatography: These are powerful purification techniques. nih.gov Extraction chromatography resins, such as TRU® Resin and DGA® Resin, are highly selective for actinides. univie.ac.atiaea.org A simplified procedure might involve a single UTEVA® column, which can be extended with a DGA® column for enhanced americium purification. univie.ac.atfrontiersin.org Ion chromatography has also been successfully used for the chemical separation of americium and plutonium isotopes in environmental samples. mdpi.com

Solvent Extraction: This method is widely used in nuclear fuel reprocessing and radioactive waste treatment to separate Am-241. nih.gov A novel strategy involves stabilizing Am(V) in a biphasic system, which allows for the selective extraction of trivalent curium (Cm(III)) with the extractant TODGA, achieving exceptionally high separation factors between americium and curium. acs.org

| Separation Technique | Principle | Application for Am-241 | Key Reagents/Resins |

|---|---|---|---|

| Co-precipitation | Pre-concentration of actinides from a large volume solution using a carrier precipitate. | Initial separation from water samples. nih.gov | Iron hydroxide (B78521), Lanthanum fluoride (B91410), Manganese dioxide nih.govepa.gov |

| Extraction Chromatography | Separation based on selective retention of actinides on a solid support coated with an extractant. | High-purity separation from matrix and other actinides. iaea.org | UTEVA® Resin, TRU® Resin, DGA® Resin univie.ac.atfrontiersin.orgiaea.org |

| Solvent Extraction | Separation based on differential partitioning of species between two immiscible liquid phases. | Separation of Am from Cm in nitric acid media. acs.org | TODGA, Bismuthate (oxidant) acs.org |

Microprecipitation Techniques for High-Resolution Alpha Spectrometry (e.g., Cerium Fluoride)

For analysis by alpha spectrometry, the purified americium must be deposited as a very thin, uniform layer to minimize self-absorption of the alpha particles, which would degrade the energy spectrum. iaea.org While electrodeposition can produce high-quality sources with excellent energy resolution (20-30 keV), it is often time-consuming. dtu.dk

Microprecipitation is a rapid and efficient alternative for source preparation. eichrom.com This technique involves co-precipitating the actinide with a small amount of a carrier, typically a rare-earth fluoride, directly onto a filter. iaea.orgeichrom.com

Cerium Fluoride (CeF₃) Microprecipitation: This is a widely used method that provides adequate alpha peak resolution (typically 22-28 keV for Am-241) for many applications and significantly reduces sample preparation time. eichrom.com The chemical recovery is typically greater than 95%. eichrom.com

Neodymium Fluoride (NdF₃) Microprecipitation: Some studies report that NdF₃ performs better than CeF₃ because it precipitates more slowly, resulting in a more homogeneous source. dtu.dk

The microprecipitation procedure is generally much faster (less than 30 minutes) and can give higher chemical yields (>98%) than electrodeposition. dtu.dk However, the total mass of the precipitate must be limited (typically <100 µg) to avoid degrading the spectral resolution. dtu.dk

Optimization of Solution Matrix for Enhanced Spectrometric Performance

The composition of the final solution containing the purified Americium-241 is critical for obtaining high-quality data from spectrometric measurements, particularly mass spectrometry. For Inductively Coupled Plasma Mass Spectrometry (ICP-MS), the sample is typically prepared in a weak nitric acid solution (around 0.5 mol L⁻¹). mdpi.comdtu.dk This is usually accomplished by evaporating the purified americium fraction to dryness to remove organic residues from the separation steps and then re-dissolving the sample in the dilute acid. mdpi.comdtu.dk

Optimizing the solution matrix helps to:

Ensure stable and efficient nebulization and ionization in the plasma source.

Minimize the formation of polyatomic interferences that could affect the accuracy of the measurement.

Maintain the long-term stability of the instrument's performance.

Standardization of Americium-241 solutions is also a critical step, often performed using techniques like 4πβ-γ coincidence counting to accurately determine the activity of the solution, which can then be used to calibrate instruments and validate methods. nih.gov

Tracer Application and Yield Monitoring in Radiochemical Analysis (e.g., Americium-243)

Quantitative radiochemical analysis relies on the ability to accurately determine the amount of the target radionuclide that is lost during the extensive sample preparation and separation procedures. This is achieved by using a tracer, which is an isotope of the same element as the analyte. nih.gov For the analysis of Americium-241, Americium-243 (Am-243) is the ideal tracer. epa.govnih.govbundesumweltministerium.deazmanco.com

A known amount of the Am-243 tracer is added to the sample at the beginning of the analytical process. bundesumweltministerium.de Since Am-243 is chemically identical to Am-241, it will behave in the same way throughout the dissolution, separation, and purification steps. At the end of the procedure, the amount of the Am-243 tracer recovered is measured along with the Am-241. The ratio of the recovered Am-243 to the amount initially added gives the chemical recovery or yield. nih.gov This yield factor is then used to correct the measured amount of Am-241, accounting for any losses during the procedure and ensuring an accurate final result. azmanco.com Alpha spectrometry can distinguish between the alpha particles emitted by Am-241 and Am-243 due to their different energies, allowing for the simultaneous determination of the analyte and the tracer. mdpi.comnih.gov

Environmental Geochemistry and Migration of Americium 241 from Nitrate Sources

Fate and Transport in Aqueous and Terrestrial Systems

The migration of Americium-241 (B77009) in the environment is largely dictated by its interactions with water, soil, and atmospheric particles. nih.goviaea.org While it can be transported over long distances in the atmosphere, its behavior in aqueous and terrestrial environments is characterized by strong associations with solid phases. epa.goviaea.org

Distribution and Settling Behavior in Marine and Freshwater Environments

In aquatic systems, Americium-241 released from nitrate (B79036) sources rapidly associates with particulate matter, leading to its deposition in surface sediments. nih.gov This process effectively removes Am-241 from the water column. Studies in estuarine environments, such as the Ravenglass estuary, have shown that Am-241 is distributed among various sediment components, including sand, silt, and organic residues. iaea.org

In freshwater environments, the speciation and bioavailability of Am-241 are influenced by factors such as high organic load and low conductivity. iaea.org Complexation with humic acids and competition with other trivalent cations can significantly affect its behavior. iaea.org The majority of Am-241 in these systems is found in the sediment, indicating limited mobility in the water phase. nih.gov

Table 1: Distribution of Americium-241 in Aquatic Environments

| Environment | Primary Distribution | Key Influencing Factors |

|---|---|---|

| Marine | Surface Sediments | Adsorption to particulate matter |

| Freshwater | Sediments | High organic load, complexation with humic acids |

Adsorption and Desorption Processes with Natural Colloids and Suspended Particulate Matter

The interaction of Americium-241 with natural colloids and suspended particulate matter is a critical factor in its environmental transport. nih.gov Colloids, which are particles with diameters generally between 1 nm and 5 µm, are particularly important due to their high specific surface areas that facilitate chemical reactions. usgs.gov

Research has demonstrated that mobile Americium-241 can be tightly bound to colloidal material, which can facilitate its transport over significant distances in groundwater. nih.gov The distribution of Am-241 activity can be spread across various colloid particle sizes. nih.gov Suspended particulate matter (SPM), a mixture of inorganic and organic constituents, also plays a significant role in the transport of Am-241 by influencing the optical properties of water through absorption and scattering of sunlight. mdpi.com

Speciation Analysis and its Influence on Environmental Mobility

The environmental behavior of Americium-241 is intrinsically linked to its physico-chemical forms, making speciation analysis crucial for predicting its mobility and bioavailability. nih.gov Am-241 can exist in various forms, from simple ions and complexes to colloids and particles. nih.gov

Interaction with Geological Formations and Engineered Barrier Materials

The long-term disposal of nuclear waste containing Americium-241 relies on the effectiveness of geological formations and engineered barriers to prevent its migration into the biosphere. Understanding the interaction of Am-241 with these materials is therefore of paramount importance.

Sorption by Clay Minerals and Geologic Media (e.g., Bentonite (B74815), Red Clay)

Clay minerals are key components of engineered safety barriers in radioactive waste repositories due to their high sorption capacity for radionuclides. mdpi.com Bentonite, a type of clay rich in montmorillonite, has been extensively studied for its ability to retard the migration of Am-241. mdpi.compjoes.com

Studies have shown that bentonite and red clay are effective sorbents for Americium(III) from aqueous solutions. pjoes.com The sorption process is relatively rapid, with equilibrium being reached in approximately four hours. pjoes.com Modification of these clays, for example with phosphate (B84403) ions, can further enhance their sorption properties for Am(III). pjoes.comresearchgate.net This is likely due to the complexation of Am(III) ions by the phosphate ions on the adsorbent surface. pjoes.comresearchgate.net

Table 2: Americium-241 Sorption Efficiency on Clay Minerals

| Sorbent | Modification | Sorption Efficiency | Equilibrium Time |

|---|---|---|---|

| Bentonite (Na-form) | None | ~99.8% | ~4 hours |

| Bentonite (PO₄-form) | Phosphate ions | ~99.9% | ~4 hours |

| Red Clay (Na-form) | None | ~99.8% | ~4 hours |

| Red Clay (PO₄-form) | Phosphate ions | ~99.9% | ~4 hours |

Binding Mechanisms with Hybrid Silica-Polymeric Nanoparticles and Xerogels

Innovative materials such as hybrid silica-hyperbranched poly(ethylene imine) nanoparticles and xerogels have been investigated for their potential to remove Americium-241 from contaminated water. mdpi.com These materials have shown high removal efficiency for Am(III) at various pH levels. mdpi.com

The binding of Am(III) to these materials is thought to occur through a combination of cation exchange and inner-sphere complex formation with the polyimine functional groups. mdpi.com The adsorption process is generally favored by increasing temperatures, suggesting it is an endothermic and entropy-driven reaction. mdpi.com Xerogels, in particular, have demonstrated the ability to remove a very high percentage of americium even from seawater. mdpi.com

Table 3: Americium-241 Removal Efficiency of Hybrid Materials

| Material | pH 4 | pH 7 | Seawater |

|---|---|---|---|

| Hybrid Silica-Poly(ethylene imine) Nanoparticles | >70% | >70% | ~70% |

| Hybrid Silica-Poly(ethylene imine) Xerogels | >70% | >70% | ~90% |

Impact of pH and Temperature on Sorption Coefficients and Distribution

The mobility of Americium-241 in the subsurface is largely controlled by its sorption to soils and sediments. This process is quantified by the distribution coefficient (Kd), which represents the ratio of the radionuclide concentration in the solid phase to that in the aqueous phase. Both pH and temperature have a significant influence on these sorption coefficients.

Influence of pH: The sorption of Am(III) onto various geologic and synthetic materials is strongly dependent on pH. Generally, as pH increases, the sorption of americium also increases. nih.govresearchgate.net This is attributed to two main factors: the speciation of americium in the solution and the changing surface charge of the sorbent materials. In acidic conditions (low pH), Am(III) exists predominantly as the soluble Am³⁺ cation, which is less readily sorbed. As the pH rises, Am(III) undergoes hydrolysis to form species such as Am(OH)²⁺, Am(OH)₂⁺, and eventually precipitates as Am(OH)₃ at higher pH values. These hydrolyzed species tend to sorb more strongly to negatively charged mineral surfaces. pjoes.com Studies on bentonite and red clay have shown that changes in Am(III) sorption with pH are predominantly influenced by the formation of Am(CO₃)₃³⁻ and Am(OH)₃ species. pjoes.com

Table 1: Effect of pH on Americium-241 Sorption Efficiency (log₁₀Kd)

| Sorbent Material | pH 4 | pH 7 | pH 9 |

|---|---|---|---|

| Hybrid Silica-PEI Nanoparticles | ~4.2 | ~5.1 | ~5.0 |

| Hybrid Silica-PEI Xerogels | ~4.1 | ~5.2 | ~5.1 |

This table illustrates the logarithm of the distribution coefficient (Kd in L/kg) for Am(III) sorption at different pH values. Data compiled from studies on hybrid silica-poly(ethylene imine) materials, showing a significant increase in sorption from acidic to neutral/alkaline conditions. semanticscholar.orgresearchgate.net

Influence of Temperature: Temperature can affect both the kinetics and thermodynamics of sorption. Studies have shown varied effects of temperature on americium sorption, depending on the specific sorbent material and environmental conditions. For some materials, an increase in temperature leads to an endothermic and entropy-driven binding reaction, suggesting stronger sorption at higher temperatures. semanticscholar.orgresearchgate.net For instance, the uptake of americium by certain arctic organisms was observed to be greater at 12°C than at 2°C. nih.gov Conversely, other studies on deep-sea sediments have reported that the Kd values for americium were 2 to 4 times higher at 4°C than at 60°C and 90°C, indicating that sorption was less favorable at elevated temperatures for those specific sediments. iaea.org This highlights that the effect of temperature is system-dependent and can influence both the chemical speciation of americium and the properties of the sorbent surface.

Biogeochemical Cycling and Microbial Interactions

The long-term fate of americium-241 in the environment is also influenced by biological processes, particularly its interactions with natural organic matter and microbial populations.

Interaction with Natural Organic Matter (e.g., Humic Acid)

Humic acid, a major component of natural organic matter (NOM) in soils and sediments, contains functional groups like carboxyl and phenolic groups that can form strong complexes with Am(III). researchgate.net This complexation can significantly alter the mobility of americium. The formation of soluble Am(III)-humate complexes can increase the concentration of americium in the aqueous phase, thereby enhancing its migration potential through soil and groundwater systems. Conversely, if humic acid is itself adsorbed onto mineral surfaces, it can act as a sorbent for americium, leading to its immobilization.

Table 2: Apparent Stability Constants (log K) for Am(III)-Humate Complexes

| pH | log K |

|---|---|

| 3.3 | 4.6 |

| 5.7 | 5.1 |

| 6.0 | 5.7* |

| 8.0 | 7.2* |

This table shows the pH-dependent increase in the stability of Am(III)-humate complexes. Values are determined experimentally up to pH 5.7 and evaluated for higher pHs considering ternary complex formation. iaea.org

Influence of Microbial Populations on Americium Mobility and Biodegradation of Associated Organic Waste

Microorganisms can directly and indirectly influence the speciation and mobility of americium-241 in the environment. researchgate.net Several mechanisms have been identified:

Biosorption: The cell walls of many bacteria, fungi, and algae contain negatively charged functional groups that can bind positively charged Am(III) ions from solution. asm.org This process effectively removes americium from the aqueous phase and immobilizes it onto the biomass. Species such as Candida sp., Rhizopus arrhizus, and Saccharomyces cerevisiae have demonstrated the ability to efficiently adsorb americium. researchgate.netdoi.orgnih.gov The efficiency of biosorption can be very high, with some studies reporting up to 98% removal of ²⁴¹Am from solution by Candida sp.. doi.org

Bioreduction: Some microorganisms are capable of enzymatic reduction of metals. While americium is predominantly stable in the +3 oxidation state in the environment, some microbes have been noted to play a role in reducing Americium +3 to Americium +2, which can alter its solubility and mobility. researchgate.net

Biodegradation of Organic Matter: Microbes play a crucial role in the decomposition of organic waste. osti.gov If americium is complexed with this organic matter, its degradation can lead to the release of americium back into the environment or its association with more stable microbial biomass. The presence of ²⁴¹Am has been shown to affect bacterial growth, in some cases delaying the degradation of organic matter. researchgate.net However, certain radionuclide-tolerant bacterial strains, such as Flavobacterium spp. and Pseudomonas gladioli, have been identified that can degrade organic waste even in the presence of ²⁴¹Am. researchgate.net

Environmental Modeling and Predictive Assessment

To predict the long-term behavior of americium-241 in the environment, scientists use mathematical models that simulate its transport through various media.

Development and Validation of Scavenging Models for Radionuclide Transport

Radionuclide transport models are essential tools for assessing the potential risks associated with contamination. These models simulate key processes including advection (transport with flowing water), dispersion (spreading), radioactive decay, and sorption (scavenging). mdpi.comunt.edu

A central component of these models is the concept of scavenging, where radionuclides are removed from the water column by binding to suspended particles. This process is often described using a reversible scavenging model with partition coefficients (Kd values), which, as discussed, are highly dependent on factors like pH and the chemical composition of the water and sediment. nih.gov

Validation of these models is a critical step. It involves comparing model predictions against data from laboratory experiments or field observations. Long-term column experiments, where americium-spiked water is passed through columns packed with soil or sand, are a common validation method. By analyzing the distribution of americium in the column over time, researchers can calculate key transport parameters like the retardation factor (which describes how much the radionuclide is slowed down relative to water flow) and compare it to the model's predictions.

Prediction of Long-Term Environmental Behavior and Mobility

Based on extensive research and modeling, the long-term environmental behavior of americium-241 from nitrate sources is characterized by generally low mobility in most subsurface environments. epa.gov Its strong tendency to sorb to soil and sediment particles, especially under neutral to alkaline pH conditions, significantly retards its migration. nih.gov

However, certain conditions can enhance its mobility. The formation of soluble complexes with natural organic matter, such as dissolved humic acids, can counteract the effects of sorption and facilitate transport in groundwater. iaea.org Similarly, the presence of mobile colloidal particles, to which americium can bind, provides another pathway for migration over larger distances than would be predicted by simple sorption models. nih.gov

Long-term predictions must also account for the ingrowth of ²⁴¹Am from its parent, ²⁴¹Pu. Since ²⁴¹Pu is also mobile, its transport and subsequent decay must be factored into models to accurately predict the peak concentration and spatial distribution of ²⁴¹Am in the environment over future decades. nih.gov

Americium 241 Nitrate in Nuclear Fuel Cycle and Waste Management

Role in Advanced Spent Nuclear Fuel Reprocessing Schemes

Advanced reprocessing schemes focus on separating minor actinides, like americium, from the bulk of uranium and plutonium and fission products. This partitioning and transmutation (P&T) strategy aims to reduce the long-term radiotoxicity of nuclear waste.

The Plutonium Uranium Reduction Extraction (PUREX) process is the standard method for reprocessing spent nuclear fuel, effectively separating uranium and plutonium. researchgate.net However, americium, along with curium and fission products, remains in the high-level liquid waste, known as the PUREX raffinate. researchgate.netresearchgate.net Am-241 is primarily formed from the beta decay of Plutonium-241 (Pu-241), which has a half-life of about 14 years. wikipedia.orgpensoft.net Consequently, the concentration of Am-241 increases in spent fuel during storage. pensoft.net

The separation of Am-241 from these highly active raffinates is a key step in advanced waste management. The chemical challenge lies in separating trivalent actinides (Am³⁺, Cm³⁺) from the chemically similar lanthanides (Ln³⁺), which are present in much larger quantities and have large neutron capture cross-sections, making them undesirable in transmutation targets.

A dynamic test of a partitioning process using N,N,Nꞌ,Nꞌ-tetraocthyl-diglycolamide (TODGA) as an extractant demonstrated a high degree of americium recovery from a simulated PUREX raffinate. researchgate.net The results showed that the recovery of americium was no less than 99.97%. researchgate.net

| Parameter | Value |

|---|---|

| Feed Solution (Simulated PUREX Raffinate) | ~4.5 g/L REE, trace 241Am |

| Solvent Used | 0.1 M TODGA in F-3 (meta-nitrobenzotrifluoride) |

| Americium Recovery Efficiency | ≥ 99.97% |

| Decontamination Factor (REE from Am) | ~100 |

To address the challenge of separating americium from curium and lanthanides, innovative processes have been developed.

AmSel Process: The Americium Selective Separation (AmSel) process is a hydrometallurgical system designed to selectively separate only americium from high-activity raffinate (HAR). kit.edu This process typically involves two main steps:

Co-extraction: A hard donor ligand, such as TODGA, is used to co-extract Am(III), Cm(III), and lanthanides into an organic phase. nih.gov

Selective Stripping: A water-soluble soft donor ligand is used to selectively strip, or back-extract, Am(III) into the aqueous phase. nih.gov The AmSel system utilizes the reverse selectivity of certain ligands; for instance, while TODGA shows a slight preference for Cm(III), a stripping agent like SO3-Ph-BTBP (6,6'-bis(5,6-di(sulfophenyl)-1,2,4-triazin-3-yl)-2,2'-bipyridine) shows a preference for Am(III). kit.edu This allows for the selective recovery of americium. kit.edu

| Feature | Original AmSel System | Ionic Liquid (Aliquat-336 nitrate) Variant |

|---|---|---|

| Organic Diluent | Aliphatic (e.g., TPH) | Ionic Liquid (Aliquat-336 nitrate) |

| Am/Fission Product Separation | Standard | Improved (especially for light lanthanides and strontium) |

| Am/Cm Separation Factor | ~2.5 | ~2.5 |

| Extraction Kinetics | Faster | Slower (due to higher viscosity) |

| Final Am Product Purity | High | Higher |

Management of Americium-Containing Radioactive Waste Streams

The effective management of waste streams containing Am-241 is essential for ensuring long-term safety and environmental protection. This involves characterizing the waste, developing remediation strategies for contamination, and recovering americium as a valuable resource.

Waste containing Am-241 can exist in various forms, including sealed sources, liquids, sludges, and other contaminated materials from manufacturing or research facilities. osti.gov Characterizing these waste forms is crucial for their safe handling, storage, and disposal. ejp-eurad.eu

The primary method for quantifying Am-241 in waste is through gamma spectrometry, which detects the characteristic 59.5 keV gamma ray emitted during its decay. wikipedia.org This non-destructive assay (NDA) technique can be limited by the attenuation of the radiation in dense materials like concrete. ejp-eurad.eu For more accurate quantification, especially in complex matrices, destructive analysis is performed. This involves dissolving the sample and using radiochemical separation techniques followed by alpha spectrometry. ejp-eurad.eu To determine the chemical recovery during this complex process, a tracer isotope with similar chemical behavior, such as Americium-243 (²⁴³Am), is often added to the sample at the beginning of the analysis. ejp-eurad.eu

In the event of environmental contamination, particularly in water, various remediation strategies can be employed to remove Am-241. epa.gov Since americium in water tends to adhere to sediment or suspended particles, physical filtration methods can be effective. epa.gov For dissolved americium, chemical and physical processes are used.

Common techniques for removing radionuclides from water include:

Adsorption and Ion Exchange: These processes involve passing the contaminated water through a medium (like a resin) that selectively binds the radionuclide ions. eolss.net

Chemical Precipitation/Coprecipitation: This involves adding chemicals to the water to form an insoluble solid that incorporates the americium. A rapid method for Am-241 in water uses calcium phosphate (B84403) coprecipitation to collect the americium from the sample. epa.gov

Membrane Filtration: Techniques like reverse osmosis use semi-permeable membranes to separate dissolved radionuclides from the water. mdpi.com

| Technique | Principle of Operation |

|---|---|

| Ion Exchange | Am3+ ions are exchanged for other ions on a solid resin matrix. |

| Coprecipitation | Americium is incorporated into a solid precipitate (e.g., calcium phosphate) formed in the solution. |

| Reverse Osmosis | Pressure is applied to force water through a membrane, leaving dissolved americium behind. |

| Adsorption | Americium adheres to the surface of a solid adsorbent material. |

Recovering Am-241 from nuclear waste offers significant benefits.

Environmental Benefits: The primary environmental driver for separating Am-241 is the reduction of the long-term radiotoxicity of high-level waste. Americium isotopes are major contributors to the heat load and radioactivity of spent fuel after the first few centuries. Removing them simplifies the geological disposal requirements for the remaining waste. lanl.gov

Economic Benefits: Americium-241 is a valuable isotope with several important applications. energy.gov

Radioisotope Thermoelectric Generators (RTGs): Am-241 is a candidate fuel for RTGs, which are used to power spacecraft for long-duration missions and remote terrestrial applications. lanl.govwikipedia.org The European Space Agency is developing Am-241-based RTGs due to its long half-life (432.6 years) and availability from reprocessing spent nuclear fuel. lanl.gov

Neutron Sources: When mixed with beryllium, Am-241 is an efficient source of neutrons for use in industrial gauges, such as moisture/density gauges for construction and in oil well logging. lanl.gov

Smoke Detectors: Small quantities of Am-241 are used in common ionization-type smoke detectors. wikipedia.orgepa.gov

By recovering Am-241, a highly radioactive waste component is transformed into a valuable industrial and research product, creating a "win-win" for waste management and commercial applications. lanl.gov Improving the efficiency of recovery processes can increase the yield of this valuable isotope, further decrease the amount of waste generated, and reduce the radiological dose to workers. energy.gov

Recovery and Purification for Isotopic Product Utilization

The recovery and purification of americium-241 (Am-241) are critical processes that transform a radioactive waste constituent into a valuable product for various applications. These processes are essential for creating a stable domestic supply of this important isotope and for fabricating specialized materials for applications such as power sources for space exploration.

For many years, the United States was reliant on foreign suppliers for americium-241. isotopes.gov Domestic production ceased in 1984, and by 2004, the nation was entirely dependent on international sources, primarily Russia. losalamosreporter.comthomasnet.com Recognizing the vulnerability in the supply chain, the U.S. Department of Energy (DOE) Isotope Program initiated efforts to re-establish a domestic production capability. isotopes.govlanl.gov In 2012, the DOE funded a team at Los Alamos National Laboratory (LANL) to develop a process for recovering Am-241 from aged plutonium materials. isotopes.govlanl.gov

This initiative led to the establishment of the Chloride Line Extraction and Actinide Recovery (CLEAR) line at LANL's Plutonium Facility (PF-4). lanl.gov The CLEAR line is designed to separate Am-241 from plutonium waste streams, purify it, and convert it into a stable oxide form. lanl.govenergy.gov This process not only provides a domestic source of Am-241 but also reduces the radioactivity of plutonium residues, which would otherwise be costly to dispose of. lanl.gov The first commercial batch of domestically produced Am-241 was shipped to customers in 2020, marking a significant step in securing a reliable U.S. supply of this critical isotope. losalamosreporter.comlanl.gov

The process at LANL involves several key steps:

Dissolution: The aged plutonium materials are dissolved to bring the americium and plutonium into an aqueous solution. lanl.gov

Separation: Solvent extraction or anion exchange methods are used to separate the plutonium from the americium. lanl.gov

Purification: The americium stream undergoes further purification using preparative-scale chromatography. lanl.gov

These efforts have been focused on optimizing the extraction process to increase yield, improve worker safety by reducing radiation exposure, and decrease the amount of waste generated. energy.gov Researchers at LANL have investigated the effects of harsh chemical and radiological conditions on the extraction resins used in the process to identify more robust and efficient materials. energy.gov